molecular formula C11H21N3 B13289824 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine

Cat. No.: B13289824
M. Wt: 195.30 g/mol
InChI Key: NGJSJHDBVNNHGE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine is a synthetic organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a nitrile under acidic conditions, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl and pentan-1-amine groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved therapeutic effects .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

4,4-dimethyl-1-(1-methylimidazol-2-yl)pentan-1-amine

InChI

InChI=1S/C11H21N3/c1-11(2,3)6-5-9(12)10-13-7-8-14(10)4/h7-9H,5-6,12H2,1-4H3

InChI Key

NGJSJHDBVNNHGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C1=NC=CN1C)N

Origin of Product

United States

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